Safrole I
Description
Historical Trajectories in Safrole Investigations
The historical investigation of safrole dates back to its isolation from plants. Édouard Saint-Èvre, a French chemist, determined safrole's empirical formula in 1844. Later, in 1869, French chemists Édouard Grimaux and J. Ruotte further investigated and named the compound, observing its reaction with bromine, which suggested the presence of an allyl group wikipedia.org. Early sources of safrole included the sassafras tree (Sassafras albidum) and Japanese star anise (Illicium anisatum) wikipedia.org. Historically, sassafras oil, rich in safrole, was extensively used as a flavoring agent in beverages like root beer and in various consumer products such as chewing gum, toothpaste, and soaps wikipedia.orgnih.govfoodb.ca.
Contemporary Research Paradigms for Safrole
Contemporary research on safrole employs advanced analytical techniques and focuses on understanding its chemical behavior, natural distribution, and potential for chemical synthesis. Modern analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are routinely used for the detection and quantification of safrole in various matrices, including plant extracts and complex mixtures eurofins.injfda-online.comnih.govresearchgate.net. These techniques allow for precise separation and identification of safrole from other compounds, ensuring accurate quantification eurofins.in.
Research also explores the biosynthesis of safrole within plants, contributing to the broader understanding of phenylpropanoid pathways nih.gov. Furthermore, studies investigate its role as a versatile precursor in organic synthesis. For instance, safrole can be chemically converted into compounds like heliotropin (a fragrance fixer) and piperonyl butoxide (an insecticide synergist) google.comclemson.edufoodb.ca. The synthesis of safrole itself can be achieved from precursors like catechol, via methylenedioxybenzene wikipedia.orgslideshare.net.
Table 1: Key Physical and Chemical Properties of Safrole
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₂ | wikipedia.orgnih.gov |
| Molar Mass | 162.188 g·mol⁻¹ | wikipedia.orgchemicalbook.com |
| Physical State | Colorless to pale yellow oily liquid | wikipedia.orgsolubilityofthings.com |
| Odor | Sweet, spicy, sassafras-like | wikipedia.orgsolubilityofthings.com |
| Melting Point | 11 °C (52 °F; 284 K) | wikipedia.orgchemicalbook.com |
| Boiling Point | 232 to 234 °C (450 to 453 °F; 505 to 507 K) | wikipedia.orgchemicalbook.com |
| Density | 1.096 g/cm³ | wikipedia.orgnih.gov |
| Solubility in Water | Practically insoluble | nih.gov |
| Refractive Index | 1.540-1.542 | solubilityofthings.com |
Interdisciplinary Significance of Safrole Studies
Safrole research holds interdisciplinary significance, bridging areas such as natural product chemistry, analytical chemistry, and synthetic organic chemistry. In natural product chemistry, safrole serves as a prime example of a phenylpropanoid, a class of compounds widely distributed in the plant kingdom, often functioning as natural antifeedants wikipedia.orgebi.ac.uk. Its presence in essential oils from various plant species, including those from the Lauraceae and Piperaceae families, highlights its ecological role and importance in botanical studies google.com.
From an analytical perspective, the development and refinement of methods for detecting and quantifying safrole are crucial for quality control and understanding its distribution in natural sources eurofins.injfda-online.comnih.gov. The chemical structure of safrole, with its aromatic ring and allyl group, makes it a valuable starting material in synthetic organic chemistry for the creation of diverse compounds, including various derivatives and intermediates for other chemicals wikipedia.orggoogle.comontosight.ai. The study of its chemical transformations and reactivity continues to be an active area of research wikipedia.orgontosight.ai.
Table 2: Natural Sources and Safrole Content
| Plant Species / Oil | Safrole Content (Approximate) | Source |
| Sassafras albidum oil | 80-90% of total oil | clemson.eduresearchgate.net |
| Ocotea pretiosa oil | >84% | wikipedia.orgperfumerflavorist.com |
| Brown camphor (B46023) oil | Principal component | foodb.ca |
| Nutmeg seed extract | 10.979% | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLOELLKGNDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184505 | |
| Record name | Safrole I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30418-50-9 | |
| Record name | Safrole I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safrole I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Biogenesis and Ethnobotanical Dimensions of Safrole
Plant-Derived Safrole: Sources and Distribution
Safrole is widely distributed in the plant kingdom, primarily found in essential oils where it often functions as a natural antifeedant. wikipedia.orgebi.ac.ukfoodb.ca
Primary Botanical Sources of Safrole
The primary natural sources of safrole are several plant species, particularly those within the Lauraceae and Piperaceae families. google.com
Sassafras albidum : Native to eastern North America, the sassafras tree is a significant source of safrole. wikipedia.orgebi.ac.uk Essential oil extracted from the root bark of Sassafras albidum can contain a high concentration of safrole, typically ranging from 61.29% to 90%. wikipedia.orgclemson.edunih.govtandfonline.comreddit.com
Ocotea pretiosa : This plant, growing in Brazil, is another major natural source of safrole. wikipedia.orgebi.ac.uk Brown camphor (B46023) oil, derived from Ocotea pretiosa, is principally composed of safrole. wikipedia.orgfoodb.cataylorandfrancis.com Historically, Brazil was a primary producer of safrole from Ocotea pretiosa oil, with concentrations often exceeding 84%. google.comerowid.org
Cinnamomum species : Various species within the Cinnamomum genus are known sources of safrole. For instance, Cinnamomum camphora (camphor tree), particularly its "brown camphor oil" fraction, can contain up to 80% safrole and is a significant source in China. google.comresearchgate.netperfumerflavorist.comtni.org Cinnamomum micranthum Hayata also yields brown camphor oil rich in safrole. oup.com Additionally, the leaf oil of Cinnamomum paucifolium Nees has been found to contain 68-90% safrole, depending on the leaf form. perfumerflavorist.com
Myristica species : Nutmeg (Myristica fragrans) is a notable source of safrole. wikipedia.orgebi.ac.ukfoodb.caclemson.edutaylorandfrancis.comnih.govtga.gov.auarogreen.com The essential oil of nutmeg typically contains about 2% safrole, though concentrations in nutmeg seed extract can be higher, with one study reporting a mean concentration of 10.979%. europa.eureddit.comresearchgate.net Mace, derived from the same plant, also contains safrole. reddit.comnih.govtga.gov.auassobirra.it
Piper species : Several species within the Piper genus are recognized for their safrole content. Piper hispidinervium (long pepper) is a promising sustainable source, with its leaf oil containing high levels of safrole, often ranging from 81% to 93%. wikipedia.orggoogle.comerowid.orgresearchgate.netscielo.org.mx Other Piper species, such as Piper aduncum, Piper hispidum, Piper divaricatum (leaves 98%, fruits 87%, stems 83%), Piper mikanianum (leaves oil 82%), Piper callosum (leaves oil 67%), and Piper auritum (leaves oil around 70%), also contain substantial amounts of safrole in their essential oils. google.comerowid.orgresearchgate.netscielo.org.mxperfumerflavorist.comacs.org
The following table summarizes the safrole content in primary botanical sources:
| Botanical Source | Plant Part | Safrole Concentration (approximate) | References |
| Sassafras albidum | Root bark, oil | 61.29% - 90% | wikipedia.orgclemson.edunih.govtandfonline.com |
| Ocotea pretiosa | Oil | >84% | google.comerowid.org |
| Cinnamomum camphora | Brown camphor oil | Up to 80% | google.comperfumerflavorist.com |
| Cinnamomum paucifolium | Leaf oil | 68% - 90% | perfumerflavorist.com |
| Myristica fragrans (Nutmeg) | Essential oil, seed extract | 2% (oil), 10.979% (extract) | europa.eureddit.comresearchgate.net |
| Piper hispidinervium | Leaf oil | 81% - 93% | google.comerowid.orgresearchgate.net |
| Piper divaricatum | Leaves | 98% | researchgate.net |
| Piper auritum | Leaf oil | ~70% | acs.org |
Minor Constituents of Essential Oils Containing Safrole
Beyond the primary sources, safrole is found as a minor constituent in the essential oils of various other plants and spices. These include anise, basil (Ocimum basilicum), California laurel, dill (Anethum graveolens), fennel (Foeniculum vulgare), ginger, mace, parsley (Petroselinum crispum), star anise, and American wormseed oil. wikipedia.orgebi.ac.ukfoodb.cataylorandfrancis.comoup.comnih.govtga.gov.au
Safrole Presence in Foodstuffs and Spices
Safrole occurs naturally in a variety of foodstuffs and spices. Common spices containing safrole at low levels include cinnamon, nutmeg, black pepper, mace, star anise, and ginger. wikipedia.orgebi.ac.ukfoodb.caclemson.edunih.govtga.gov.auarogreen.comfoodprint.org
Historically, sassafras oil, rich in safrole, was used to flavor products like root beer, chewing gum, and sassafras tea, imparting a "candy-shop" aroma. wikipedia.orgayurtimes.comwikidoc.orgreddit.comoup.comnih.govquora.comwebmd.com For example, one cup of sassafras tea prepared from root bark powder could contain between 0.09 to 4.66 mg of safrole, with some estimates suggesting up to 200 mg per cup. ayurtimes.comwebmd.comnih.govdraxe.com Safrole was also present in creole herb gumbo filé, derived from the sassafras tree. nih.gov Other foods like pumpkin pie and cocoa also contain small quantities of safrole. clemson.edufoodprint.orgquora.com
The concentration of safrole in foodstuffs can be influenced by processing, with cooking potentially reducing its content. clemson.edunih.gov
Biosynthetic Pathways of Safrole in Planta
Safrole, as a phenylpropanoid, is synthesized in plants through specific biochemical pathways.
Phenylpropanoid Pathway and Shikimic Acid Derivatives
Safrole is a derivative of the phenylpropanoid pathway. ebi.ac.ukclemson.eduscielo.org.mx This pathway begins with phenylalanine, an amino acid derived from the shikimic acid pathway. nih.gov The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various secondary metabolites, including phenylpropanoids. nih.gov
Phenylpropanoids are characterized by a C6-C3 carbon skeleton, where a phenyl ring (C6) is attached to a three-carbon side chain (C3). Safrole's structure, 5-(2-propenyl)-1,3-benzodioxole, exemplifies this, featuring a benzene (B151609) ring flanked by a dioxolane ring and an allyl group. ebi.ac.ukclemson.edu
Enzymatic Steps in Safrole Formation
The precise enzymatic steps leading to safrole formation involve modifications of precursors from the phenylpropanoid pathway. While specific enzymes like "safrole synthase" are often conceptually implied in the formation of such compounds, the biosynthesis involves a series of enzymatic reactions. These typically include hydroxylation, methylation, and cyclization steps that transform common phenylpropanoid intermediates into the methylenedioxybenzene structure characteristic of safrole. For instance, the formation of the methylenedioxy group is a key step, often catalyzed by cytochrome P450 monooxygenases.
Genetic Basis of Safrole Biosynthesis
Safrole, as a phenylpropanoid, is synthesized in plants through a complex biochemical pathway originating from the amino acid phenylalanine. nih.govfishersci.fiwikipedia.org The initial step in this pathway involves the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). wikipedia.org Following this, a series of enzymatic hydroxylations and methylations lead to the formation of various cinnamic acid derivatives. wikipedia.org Further reduction of these cinnamic acid intermediates yields aldehydes, such as cinnamaldehyde, which are then further reduced to produce monolignols. fishersci.fiwikipedia.orgsigmaaldrich.com Monolignols serve as precursors for a range of phenylpropenes, including safrole, eugenol (B1671780), chavicol, and estragole. wikipedia.org While the general phenylpropanoid pathway is well-documented, the precise genetic and enzymatic mechanisms responsible for the formation of the methylenedioxy bridge characteristic of safrole are areas of ongoing research, with hypothetical pathways proposed to explain its biosynthesis. fishersci.ca
Hypothetical Biosynthetic Pathways of Safrole and Related Phenylpropanoids
The biosynthesis of safrole is conceptualized as part of the broader phenylpropanoid pathway, which commences with phenylalanine and its conversion to cinnamic acid. fishersci.fiwikipedia.org This pathway involves multiple enzymatic steps, including reductions that lead to the formation of monolignols. fishersci.fiwikipedia.orgsigmaaldrich.com From these monolignols, phenylpropenes like safrole are derived. wikipedia.org The formation of the methylenedioxy group, a defining structural feature of safrole, is a critical step in its biosynthesis. While the exact enzymatic machinery for this specific cyclization is still being elucidated, it is understood to involve oxidative processes. wikipedia.org The relationship between safrole and other phenylpropanoids is evident in their shared biosynthetic origins from common precursors within this pathway.
Ethnobotanical Research Perspectives on Safrole-Containing Plants
Safrole is naturally occurring in a variety of plants, including Sassafras albidum, Ocotea pretiosa, Ocotea cymbarum, Japanese star anise (Illicium anisatum), cinnamon, nutmeg, black pepper, ginger, cocoa, basil, and dill. atamanchemicals.comnih.govfishersci.comwikipedia.orgfishersci.co.uk
Traditional Knowledge Systems and Plant Utilization
Traditional knowledge systems across different cultures have extensively utilized plants containing safrole for various purposes.
Sassafras (Sassafras albidum) Native to Eastern North America, Sassafras albidum has a rich ethnobotanical history, particularly among numerous Native American tribes such as the Cherokee, Chippewa, Choctaw, Creek, Delaware, Iroquois, and Seminole. nih.govguidetopharmacology.orgfishersci.befishersci.ca Traditional uses of sassafras include:
Culinary: The roots and root bark were traditionally used to make teas and were a key ingredient in early root beers. nih.govfishersci.co.ukguidetopharmacology.orgfishersci.benih.govfishersci.cawikipedia.orgwikipedia.orgflybase.orgfishersci.secmdm.tw Dried and ground sassafras leaves, known as filé powder (from the Choctaw word "Kvfi" for sassafras), served as a seasoning and thickening agent in traditional Louisiana Creole and Cajun cuisine, notably in gumbo. guidetopharmacology.orgfishersci.befishersci.cafishersci.cawikipedia.orgflybase.orgcmdm.tw The leaves were also used fresh as a spice, and to flavor bear fat and cure meats. fishersci.befishersci.ca
Medicinal: Various parts of the plant were employed for medicinal purposes, including as a "blood purifier" or "cleanser," and to treat skin diseases, rheumatism, venereal diseases, fevers, colds, urinary disorders, and digestive issues. fishersci.co.ukguidetopharmacology.orgfishersci.befishersci.canih.govfishersci.cawikipedia.orgfishersci.sethegoodscentscompany.com Sassafras was also used as a poultice for wounds and sores, and as a wash for sore eyes. fishersci.bewikipedia.org
Other Uses: The wood was valued for shipbuilding and furniture making due to its durability. guidetopharmacology.orgfishersci.caflybase.org Sassafras twigs were used as early toothbrushes, and the wood was also used as a fire-starter due to its flammable natural oils. guidetopharmacology.orgfishersci.ca It was also used to scent soaps. fishersci.co.ukwikipedia.org
Nutmeg (Myristica fragrans) Originating from the Moluccas (Spice Islands) of Indonesia, nutmeg (Myristica fragrans) has been widely utilized as a spice and in traditional medicine. wikipedia.orgwikipedia.org
Culinary: Nutmeg is a popular spice used to flavor a wide array of baked goods, confections, puddings, meats, sausages, sauces, vegetables, and beverages like eggnog and mulled wine. wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.orgthegoodscentscompany.com
Medicinal: In traditional Indian Ayurvedic medicine, nutmeg has been used to address conditions such as anxiety, nausea, diarrhea, cholera, stomach cramps, parasites, paralysis, and rheumatism. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com It has also been traditionally used as an aphrodisiac, for hypertension, dysentery, and to enhance digestion and brain function. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com
Other Uses: Historically, grated nutmeg was used as a sachet, and the Romans used it as incense. wikipedia.orgfishersci.se
Other Safrole-Containing Plants
Ocotea pretiosa and Ocotea cymbarum: These Brazilian plants are significant natural sources of safrole, used in the synthesis of compounds like piperonyl butoxide and piperonal (B3395001). atamanchemicals.comnih.gov
Thitkado (Burmese species): Safrole-rich oils from "thitkado" (meaning "fragrant tree" or "good smelling tree") have been traditionally used in Burma as external applications for skin diseases and rashes, and for inhalation. wikipedia.org
Historical Contexts of Safrole Use in Human Societies
The historical use of safrole-containing plants reflects their perceived value and diverse applications across different societies.
Sassafras: Sassafras root was among the earliest exports from North America to Europe, beginning as early as 1609. guidetopharmacology.orgwikipedia.org In the early 17th century, it gained immense popularity in Europe, where it was believed to be a panacea capable of curing various ailments, including syphilis, and even thought to retard old age. fishersci.co.uknih.govfishersci.cawikipedia.org This belief led to significant trade, with "Great Sassafras Hunts" being organized by English ships to collect roots from the colonies. wikipedia.org It was also enjoyed as a social beverage in European coffee houses. nih.gov Beyond its medicinal and beverage uses, sassafras wood was historically used in shipbuilding and furniture manufacturing. guidetopharmacology.orgfishersci.caflybase.org Its aromatic properties also led to its use in early dental applications, such as crafting toothbrushes from twigs and serving as a dental anesthetic and disinfectant. guidetopharmacology.org For many years, safrole was a primary ingredient in commercially produced root beer, beverages, and candy flavorings in the United States until its use in food was banned by the US FDA in 1960. atamanchemicals.comfishersci.co.ukguidetopharmacology.orgfishersci.cafishersci.cawikipedia.orgflybase.orgcmdm.tw
Nutmeg: The history of nutmeg use dates back over 3,500 years, with the earliest evidence found on the Banda Islands in Indonesia. wikipedia.org It was a crucial commodity in the Austronesian maritime spice trade network as early as 1500 BCE, and its use spread to India and then to Constantinople by the 6th century AD. wikipedia.orgfishersci.se Ancient Romans also utilized grated nutmeg as a sachet and incense. wikipedia.orgfishersci.se By approximately 1600, nutmeg became an extremely valuable and expensive commercial spice in the Western world, leading to intense competition and conflicts, particularly between the Dutch, English, and French, to control its production and trade. wikipedia.orgthegoodscentscompany.comfishersci.se Its high value meant it was often weighed against gold, symbolizing wealth and luxury. fishersci.se During the Middle Ages, nutmeg was used to flavor food, preserve meats, and even to mask the taste of spoiled wine. fishersci.se In the 17th and 18th centuries, it was fashionable among the wealthy, who often carried pocket-sized nutmeg graters to add the spice to alcoholic beverages. thegoodscentscompany.comiiab.me
Methodological Approaches in Ethnobotanical Safrole Research
Ethnobotanical research on safrole-containing plants employs a variety of methodological approaches to document and analyze traditional knowledge and plant utilization. These methods are crucial for understanding the historical and cultural significance of these plants. Key approaches include:
Qualitative Data Collection: Researchers commonly use semi-structured interviews, guided field walks, and focus-group discussions with local informants, including traditional healers and community members, to gather detailed information on plant uses, preparation methods, and associated cultural practices. wikidata.orgmdpi.comresearchgate.netcenmed.com Questionnaires are also utilized to systematically collect data. wikidata.orgcenmed.com
Field Observation: Direct field observations are conducted to identify plant species, their local names, habitats, distribution, and conservation status. wikidata.org
Quantitative Data Analysis: Ethnobotanical data are often analyzed using quantitative tools such as descriptive statistics, preference ranking, paired comparison, direct matrix ranking, informant consensus factor (ICF), and fidelity level index. These tools help to quantify the importance of specific plants and uses within a community and assess the consensus among informants. wikidata.orgmdpi.comresearchgate.netcenmed.com
Phytochemical Analysis: Laboratory analysis, including phytochemical screening, is used to identify the bioactive compounds present in plant parts, bridging traditional knowledge with modern scientific understanding. thegoodscentscompany.com
Documentation and Preservation: A significant aspect of ethnobotanical research involves documenting traditional knowledge, including details on plant parts used, preparation conditions, administration routes, and perceived efficacy. This documentation is vital for preserving indigenous wisdom, especially given the threats to traditional knowledge systems and plant habitats. wikidata.orgcenmed.comthegoodscentscompany.com
Experiential Learning: Hands-on learning activities, such as cultivating medicinal plant gardens and observing local flora, are also employed to foster a deeper appreciation for traditional healing methods and ecological knowledge. thegoodscentscompany.com Collaboration with local healers further enriches the research process and ensures the accurate representation of traditional practices. thegoodscentscompany.com
Metabolic Transformations and Biokinetic Modeling of Safrole
Phase I Biotransformation Pathways of Safrole
The two major routes of safrole metabolism are the oxidation of its allyl side chain and the oxidative cleavage of its methylenedioxy group wikipedia.orgthegoodscentscompany.comwikiwand.com. These transformations are largely mediated by cytochrome P450 (CYP) enzymes wikipedia.orgsbq.org.br.
Cytochrome P450-Mediated Hydroxylation of the Allyl Side Chain
Oxidation of the allyl side chain is a significant Phase I biotransformation pathway for safrole, leading to the formation of hydroxylated and epoxidated metabolites wikipedia.orgsbq.org.breuropa.eu.
One of the primary metabolites formed through the oxidation of the allyl side chain is 1'-hydroxysafrole (B1215727) wikipedia.orgsbq.org.breuropa.eu. This hydroxylation is a cytochrome P450-mediated process wikipedia.orgsbq.org.br. 1'-Hydroxysafrole has been identified as a proximate carcinogenic metabolite of safrole oup.comsbq.org.breuropa.euresearchgate.netmdpi.comresearchgate.net. It can be further converted by sulfotransferase (SULT)-mediated sulfation to 1'-sulfooxysafrole (B1218944), which is an unstable, ultimate carcinogenic metabolite capable of forming covalent adducts with cellular macromolecules, including DNA oup.comwikipedia.orgresearchgate.netmdpi.comresearchgate.netscispace.com. In rats, hamsters, and guinea pigs, a conjugated form of 1'-hydroxysafrole, often a glucuronide, has been identified as a urinary metabolite, accounting for 1% to 3% of an administered dose aacrjournals.org.
Several cytochrome P450 isoforms are involved in the 1'-hydroxylation of safrole. Human CYP2A6 has been identified as a major enzyme responsible for the bioactivation of safrole to its proximate carcinogen, 1'-hydroxysafrole researchgate.netresearchgate.netwur.nlresearchgate.net. Studies have shown that CYP2A6 is intrinsically capable of 1'-hydroxylating safrole researchgate.netnih.gov. While CYP1A2 also contributes to the metabolism of related alkenylbenzenes, its conversion of safrole to 1'-hydroxysafrole has been found to be negligible in some human studies wur.nl. Other human P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP2E1, have also been reported to mediate the bioactivation of safrole to 1'-hydroxysafrole researchgate.net. Safrole itself can act as an inhibitor of certain CYP enzymes, including CYP1A2, CYP2A6, and CYP2E1, with varying mechanisms of inhibition (competitive or non-competitive) nih.gov.
Table 1: Key Cytochrome P450 Isoforms in Safrole 1'-Hydroxylation
| Cytochrome P450 Isoform | Role in 1'-Hydroxysafrole Formation | Reference |
| CYP2A6 | Major contributor; primarily responsible for bioactivation researchgate.netresearchgate.netwur.nlresearchgate.net | researchgate.netresearchgate.netwur.nlresearchgate.net |
| CYP1A2 | Minor or negligible contribution to 1'-hydroxylation wur.nl; mechanism-based inhibitor of CYP1A2 researchgate.netnih.gov | researchgate.netwur.nlnih.gov |
| CYP2C9 | Involved in 1'-hydroxylation researchgate.net | researchgate.net |
| CYP2C19 | Involved in 1'-hydroxylation researchgate.net | researchgate.net |
| CYP2D6 | Involved in 1'-hydroxylation researchgate.net | researchgate.net |
| CYP2E1 | Involved in 1'-hydroxylation researchgate.net; non-competitive inhibitor of CYP2E1 nih.gov | researchgate.netnih.gov |
Another pathway of allyl side chain oxidation leads to the formation of safrole epoxide (also known as 2',3'-safrole oxide) oup.comwikipedia.orgthegoodscentscompany.comwikiwand.comsbq.org.breuropa.euontosight.aierowid.orginchem.orgresearchgate.net. This epoxide is a three-membered ring consisting of two carbon atoms and one oxygen atom, formed through the oxidation of safrole ontosight.ai. While formed, safrole epoxide is generally considered to have low toxicological relevance because it is rapidly detoxified by microsomal epoxide hydrolase to form 2',3'-dihydroxysafrole (dihydrodiol) or via glutathione (B108866) conjugation oup.comwikipedia.orgthegoodscentscompany.comwikiwand.commdpi.cominchem.org. The formation of safrole epoxide has been observed in rats and guinea pigs wikipedia.orgwikiwand.com.
Oxidation and Cleavage of the Methylenedioxy Group
The second major metabolic route for safrole involves the oxidation and subsequent cleavage of its methylenedioxy group oup.comwikipedia.orgthegoodscentscompany.comwikiwand.comeuropa.eunih.govnih.gov. This process is mediated by hepatic microsomal mixed-function oxidases wikiwand.com.
Oxidative dealkylation of the methylenedioxy group of safrole results in the formation of 1,2-dihydroxy-4-allylbenzene, commonly known as hydroxychavicol acs.orgoup.comwikipedia.orgthegoodscentscompany.comwikiwand.comsbq.org.breuropa.eumdpi.comscispace.comnih.govclemson.eduresearchgate.netmdma.ch. This metabolite is considered a major metabolite of safrole in various species, including rats, guinea pigs, and humans acs.orgoup.comscispace.comclemson.edu. In the liver, 1,2-dihydroxy-4-allylbenzene is predicted to be a major P450 metabolite of safrole acs.org. Hydroxychavicol can be further oxidized to quinone metabolites, such as 4-allyl-o-quinone, which can isomerize to a more electrophilic p-quinone methide acs.orgclemson.edu.
Formation of Allylcatechol and Propenylcatechol
One significant metabolic pathway for safrole involves the oxidative cleavage of its methylenedioxy group. This reaction yields two major metabolites: allylcatechol and its isomer, propenylcatechol wikipedia.orgthegoodscentscompany.comhmdb.cafoodb.catoxno.com.au. This cleavage is considered a principal route of safrole metabolism in both rats and humans hmdb.cafoodb.catoxno.com.aubioone.org. The process is facilitated by hepatic microsomal mixed-function oxidases wikipedia.org. Allylcatechol is identified as a prominent compound resulting from this metabolic route in both rat and human systems hmdb.cafoodb.catoxno.com.aubioone.org. Furthermore, the intact allyl side chain of allylcatechol can undergo subsequent oxidation to form 2',3'-epoxypropylcatechol wikipedia.org.
Minor Metabolite Formation (e.g., Eugenol)
Beyond the major metabolic pathways, safrole also gives rise to several minor metabolites. Eugenol (B1671780) is consistently detected as a minor metabolite of safrole in humans, mice, and rats wikipedia.orgthegoodscentscompany.comhmdb.cafoodb.catoxno.com.au. Another minor metabolite identified in both rat and human urine is 1-methoxy-2-hydroxy-4-allylbenzene thegoodscentscompany.comhmdb.cafoodb.catoxno.com.au. While eugenol is a minor metabolite in mammals, studies on the caterpillar Heraclides thoas brasiliensis have shown that the biotransformation of safrole to methyleugenol occurs via eugenol as an intermediate, with methyleugenol being a major metabolite in this insect species, a finding not observed in mammalian metabolism bioone.org.
Phase II Biotransformation Pathways of Safrole Metabolites
Phase II biotransformation reactions are critical for the detoxification and excretion of xenobiotics and their Phase I metabolites. These reactions involve the enzymatic conjugation of an endogenous compound to the xenobiotic or its Phase I product, generally increasing its hydrophilicity and facilitating its excretion zu.edu.pknih.govyoutube.com. Phase II reactions often follow Phase I reactions, serving to minimize the reactivity of potentially toxic metabolites and aid in their removal from the body youtube.com.
Sulfation of Hydroxylated Metabolites (e.g., 1'-Sulfoxysafrole)
Safrole requires metabolic activation to exert its toxicological effects wikipedia.orgnih.gov. A key step in this activation is the oxidation of the allyl side chain, primarily mediated by cytochrome P450 enzymes, which converts safrole into 1'-hydroxysafrole wikipedia.org. This 1'-hydroxysafrole is recognized as a proximate carcinogen nih.govebi.ac.uk. Subsequently, 1'-hydroxysafrole undergoes a crucial Phase II biotransformation reaction involving sulfotransferase enzymes, leading to the formation of 1'-sulfoxysafrole wikipedia.orgzu.edu.pk. 1'-Sulfoxysafrole is considered the ultimate carcinogen and is capable of forming DNA adducts wikipedia.orgzu.edu.pknih.govebi.ac.uk. Sulfation, as a Phase II reaction, involves the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, catalyzed by sulfotransferases zu.edu.pkwikipathways.org. The cleavage of the electron-withdrawing sulfate group can result in the formation of an electrophilic cation, contributing to the genotoxic effects observed with certain sulfated metabolites nih.gov.
Glucuronidation and Other Conjugation Reactions
Glucuronidation represents a quantitatively significant Phase II reaction, which enhances the solubility of compounds and is generally considered a detoxification pathway nih.govyoutube.com. This reaction is catalyzed by uridine (B1682114) 5′-diphosphate-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to various exogenous and endogenous compounds nih.govyoutube.com. In rats, 1'-hydroxysafrole glucuronide has been identified as a metabolite acs.org. Notably, the primary detoxification pathway for 1'-hydroxysafrole exhibits species-specific differences, with glucuronidation being prominent in rats and oxidation in humans semanticscholar.org.
Another major metabolite of safrole, 1,2-dihydroxy-4-allylbenzene (DHAB), also undergoes conjugation reactions, including glucuronidation, sulfation, and glutathione conjugations semanticscholar.org. Studies using S9 protein from rat liver have shown that the glucuronidation of DHAB produces two isomeric glucuronide metabolites, owing to the presence of two active hydroxyl groups semanticscholar.org. In addition to sulfation and glucuronidation, other Phase II biotransformation pathways include glutathionylation, which involves the addition of glutathione, and acetylation, which is the conjugation with acetic acid youtube.com. Eugenol, a minor metabolite of safrole, is predominantly eliminated in rodents and humans as glucuronide and sulfate conjugates europa.eu.
Interspecies Variations in Safrole Biotransformation
Significant interspecies variations exist in the biotransformation of safrole, which are crucial in determining its toxicity, as its effects are largely dependent on its bioactivation to 1'-hydroxysafrole mdpi.com. Computational studies utilizing molecular modeling, docking, and molecular dynamics have been employed to investigate these differences across a range of species, including humans, cats, chickens, goats, sheep, dogs, mice, pigs, rats, and rabbits nih.govmdpi.comresearchgate.netnih.gov. This research has elucidated the mechanistic underpinnings of these variations nih.govmdpi.comresearchgate.netnih.gov.
Cats have been identified as a species requiring high priority for further dedicated investigation due to their unique metabolic characteristics concerning safrole nih.govresearchgate.net. In humans, cytochrome P450 2A6 (CYP2A6) is primarily responsible for the conversion of safrole to 1'-hydroxysafrole, while the contribution of human CYP1A2 to this conversion is considered negligible nih.govresearchgate.net.
Comparative analyses of safrole's interaction with rat and mouse CYP2A6 homologs have revealed a dynamic similar to that observed with human CYP2A6. However, the distance between the reacting atom and the heme's iron was greater in rodents, suggesting that the biotransformation of safrole to 1'-hydroxysafrole might be less efficient in rats and mice compared to humans nih.govmdpi.com. Conversely, animal homologs of CYP1A2 demonstrated a more favorable arrangement for safrole interaction compared to human CYP1A2. This suggests that some degree of 1'-hydroxysafrole biotransformation could occur across all analyzed species, even if their respective CYP2A6 homolog exhibits low or inactive biotransformation activity mdpi.com.
Further interspecies differences are evident in the major detoxification pathways. For instance, the primary detoxification route for 1'-hydroxysafrole differs between rats, where glucuronidation is dominant, and humans, where oxidation plays a more significant role semanticscholar.org. Physiologically-based biokinetic (PBBK) models have predicted that the formation of 1,2-dihydroxy-4-allylbenzene (DHAB) accounts for approximately 74.5% of the administered dose in rats, compared to 38.0% in humans semanticscholar.org.
Table 1: Predicted Formation of 1,2-Dihydroxy-4-allylbenzene (DHAB) from Safrole Metabolism
| Species | Predicted DHAB Formation (% of Dose) | Reference |
| Rat | 74.5 | semanticscholar.org |
| Human | 38.0 | semanticscholar.org |
Table 2: Docking Scores of Safrole within Human and Animal CYP1A2 and CYP2A6 Homologs (Arbitrary Units)
| Molecule | Species | CYP2A6 and its Homologues | CYP1A2 | Reference |
| Safrole | Human | 162 | 159 | researchgate.net |
| Safrole | Cat | 174 | 153 | researchgate.net |
| Safrole | Chicken | n.p. | 150 | researchgate.net |
| Safrole | Dog | 164 | 152 | researchgate.net |
| Safrole | Goat | 173 | 156 | researchgate.net |
| Safrole | Mouse | 157 | 171 | researchgate.net |
| Safrole | Pig | 172 | 155 | researchgate.net |
| Safrole | Rat | 167 | 155 | researchgate.net |
| Safrole | Sheep | 153 | 159 | researchgate.net |
| Safrole | Rabbit | 174 | 161 | researchgate.net |
| Note: "n.p." stands for "not performed". Higher values indicate a better arrangement for interaction. |
Table 3: Kinetic Parameters for Glucuronidation of 1'-Hydroxysafrole in Rat Liver S9 Protein
| Reaction | Parameter | Value | Unit | Reference |
| Glucuronidation | Vmax/Km | 248 | μL/min/mg S9 protein | acs.org |
Species-Specific Enzyme Activities in Safrole Metabolism
The metabolism of safrole to its proximate carcinogen, 1'-hydroxy-safrole (PubChem CID: 21268), is largely mediated by specific members of the cytochrome P450 (CYP) enzyme family, exhibiting considerable inter- and intra-species variability. In humans, CYP2A6 is identified as the main enzyme responsible for the 1'-hydroxylation of safrole, while the conversion by human CYP1A2 is considered negligible nih.govatamanchemicals.com.
Computational studies utilizing molecular modeling, docking, and molecular dynamics have been instrumental in investigating this species variability, providing insights into the mechanistic basis of differences among various animals, including humans, cats, chickens, goats, sheep, dogs, mice, pigs, rats, and rabbits nih.govuni.luwikipedia.orgfishersci.ca. These studies often employ a metric to estimate the likelihood of 1'-hydroxy-safrole formation by species-specific CYPs. For instance, while safrole favorably interacts with CYP2A6 or CYP1A2 homologs across different species, the dynamic interaction, particularly the distance between the reacting atom and the heme's iron, can vary. This variation suggests that rat and mouse homologs might be less efficient in biotransforming safrole to 1'-hydroxy-safrole compared to human CYP2A6 nih.govcmdm.tw. Conversely, sheep CYP2A6, goat CYP2A13, and rabbit CYP2A10 have shown interaction dynamics with interatomic distances similar to human CYP2A6, suggesting their appreciable capacity to form 1'-hydroxy-safrole cmdm.tw.
The following table summarizes qualitative findings on the likeliness of 1'-hydroxy-safrole formation by specific CYP enzymes across different species based on computational studies:
| Species | Primary CYP Enzymes Involved | Likeliness of 1'-hydroxy-safrole Formation (Qualitative) | Reference |
| Human | CYP2A6 (major), CYP1A2 (negligible) | High (CYP2A6) | nih.govatamanchemicals.com |
| Rat | CYP1A2, CYP2A6 homologs | Lower efficiency compared to human CYP2A6 | nih.govcmdm.tw |
| Mouse | CYP1A2, CYP2A6 homologs | Lower efficiency compared to human CYP2A6 | nih.govcmdm.tw |
| Sheep | CYP2A6 homolog | Appreciable | nih.govcmdm.tw |
| Goat | CYP2A13 homolog | Appreciable | nih.govcmdm.tw |
| Rabbit | CYP2A10 homolog | Appreciable | nih.govcmdm.tw |
| Cat, Chicken, Dog, Pig | CYP1A2, CYP2A6 homologs | Variability noted, mechanistic basis investigated | nih.govuni.luwikipedia.orgfishersci.ca |
Computational Modeling of Safrole Biokinetics and Bioactivation
Computational modeling techniques offer powerful tools for predicting and understanding the biokinetics and bioactivation pathways of chemical compounds like safrole. These approaches provide a mechanistic understanding of how safrole is processed within biological systems, accounting for inter-species differences and individual variations nih.govuni.luwikipedia.org.
Physiologically Based Biokinetic (PBBK) Modeling
Physiologically Based Biokinetic (PBBK) modeling is a computational approach used to describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical within a living organism. For safrole, PBBK models have been developed for both rats and humans to provide insight into dose-dependent changes in metabolism, with a particular emphasis on detoxification and bioactivation pathways wikipedia.orgwikipedia.orgwikipedia.orgfishersci.comwikidata.org.
These models typically consist of multiple compartments representing various organs and tissues, such as the liver, lung, kidney, fat, arterial blood, venous blood, richly perfused tissues, and slowly perfused tissues wikipedia.org. The development of PBBK models for safrole relies on integrating in vitro metabolic parameters (e.g., kinetic parameters for P450-mediated oxidation and conjugation reactions) and in silico-derived partition coefficients, alongside physiological parameter values from literature wikipedia.orgfishersci.com.
PBBK models predict the time- and dose-dependent formation of safrole metabolites, including the proximate carcinogen 1'-hydroxy-safrole, the ultimate carcinogen 1'-sulfooxy-safrole (PubChem CID: 125117), and detoxification products like 1,2-dihydroxy-4-allylbenzene (PubChem CID: 70775) and 1'-hydroxysafrole glucuronide wikipedia.orgwikipedia.orgwikipedia.orgfishersci.comwikidata.org. Model performance is evaluated by comparing predicted levels of metabolites (e.g., urinary excretion) with reported experimental data, demonstrating an adequate match wikipedia.orgwikipedia.orgwikipedia.orgfishersci.com.
PBBK modeling has revealed significant species differences in safrole metabolism. For instance, in rats, P450-mediated oxidation of safrole primarily occurs in the liver, with 1,2-dihydroxy-4-allylbenzene predicted as the major P450 metabolite. A dose-dependent shift in P450-mediated oxidation leading to a relative increase in bioactivation at high doses was not observed in rats wikipedia.org. In humans, the predicted level of 1'-hydroxysafrole formation in the liver is estimated to be fourfold higher than in rat liver, and the predicted formation of 1'-sulfooxysafrole is about fivefold higher fishersci.com. Furthermore, species differences are particularly evident in the detoxification pathways of 1'-hydroxy-safrole, with oxidation to 1'-oxosafrole (B1206764) being a major detoxification pathway in humans but a minor one in rats, and glucuronidation of 1'-hydroxysafrole being less important in humans than in rats wikipedia.orgwikipedia.org. Monte Carlo simulations can also be performed with PBBK models to predict inter-individual variation in metabolite formation within a population wikipedia.orgwikidata.org.
Molecular Docking and Molecular Dynamics Simulations of Safrole-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are advanced computational techniques used to investigate the interactions between safrole and its metabolizing enzymes at an atomic level. Molecular docking predicts the preferred binding orientation (pose) of a ligand (safrole) within the active site of a protein (e.g., a CYP enzyme) and estimates the binding affinity nih.govcmdm.twfishersci.sethegoodscentscompany.comepa.govmpg.de. These simulations calculate the binding architecture of ligands, analyzing the geometry of binding and identifying key interactions, such as hydrophobic interactions and hydrogen bonds, between safrole and the amino acid residues forming the enzyme's binding site nih.govthegoodscentscompany.comepa.gov. Safrole has shown similar binding poses in complexes with CYP2A6 or CYP1A2 homologs, with the atom undergoing reaction directed towards the heme iron nih.gov.
Following docking, molecular dynamics simulations are employed to analyze the dynamic behavior of the safrole-enzyme complex over time nih.govuni.luwikipedia.orgfishersci.cacmdm.twmdpi.comfishersci.ca. MD simulations provide a detailed picture of how chemical changes occur by modeling the forces and motions governing molecular interactions fishersci.ca. For safrole metabolism, MD simulations verify the stability of docking predictions and monitor the distance between the atom undergoing the reaction (e.g., the 1'-carbon for hydroxylation) and the heme's iron nih.govcmdm.tw. This distance serves as a reliable geometrical criterion to estimate the likelihood of 1'-hydroxy-safrole formation nih.govcmdm.tw. For instance, while safrole's interaction with rat and mouse CYP homologs showed dynamics similar to human CYP2A6, the distance to the heme's iron was larger in these species, suggesting less efficient biotransformation to 1'-hydroxy-safrole nih.govcmdm.tw. MD simulations are also valuable in understanding the conformational changes in DNA caused by safrole DNA adducts, which can influence DNA repair efficiency mdpi.com.
In Silico Approaches for Predicting Safrole Metabolism
In silico approaches encompass a range of computational methods utilized for predicting xenobiotic metabolism, including that of safrole. These methods are crucial for characterizing and predicting changes in chemical structure introduced by metabolic systems, and for distinguishing enzyme substrates from non-substrates nih.govthegoodscentscompany.comcenmed.com.
An in silico workflow integrating molecular modeling, docking, and molecular dynamics has been successfully applied to investigate inter-species variability in safrole bioactivation nih.govuni.luwikipedia.orgfishersci.ca. This workflow provides a knowledge-based foundation for prioritizing further experimental studies and deepening the understanding of alkenylbenzene bioactivation and CYP enzyme mechanisms nih.govuni.luwikipedia.org.
Specific in silico tools and methods include:
Machine Learning Classifiers : Tools like "CYPstrate" can predict cytochrome P450 substrates, while "CYPlebrity" predicts inhibitors thegoodscentscompany.com.
Sites of Metabolism (SOM) Prediction : Predictors such as "FAME 3" identify the specific atom positions in a molecule where phase I and/or phase II metabolic reactions are initiated. Unlike many other SOM predictors, FAME 3 covers a comprehensive set of biotransformations thegoodscentscompany.com.
Metabolite Prediction : Tools like "GLORY" apply biotransformation rules to predicted sites of metabolism to generate the molecular structures of likely metabolites formed by CYPs, and can even rank predicted metabolites by likelihood. "GLORYx" is an extended version covering most phase I and phase II metabolizing enzymes thegoodscentscompany.com.
These in silico methods provide a rapid and cost-effective means to analyze structural parameters and binding modes, aiding in the understanding of lead molecules' behavior in various biophysical environments thegoodscentscompany.com.
Molecular Interaction Mechanisms of Safrole at the Cellular and Subcellular Level
Safrole Interactions with Nucleic Acids
Safrole's interaction with nucleic acids, particularly DNA, is a critical aspect of its biological activity. This interaction often leads to the formation of DNA adducts, which can disrupt normal cellular processes. taylorandfrancis.comeuropa.eu
Formation of Safrole-DNA Adducts (e.g., N2-SF-dG, N6-SF-dA)
Safrole undergoes metabolic activation to form reactive intermediates that can directly bind to DNA, leading to the formation of DNA adducts. taylorandfrancis.comeuropa.eu Two major DNA adducts identified in this process are N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (N2-SF-dG) and N6-(trans-isosafrol-3'-yl)-2'-deoxyadenosine (N6-SF-dA). europa.eunih.gov Studies have shown that these adducts are detected in the oral tissue of cancer patients with a history of betel quid chewing, a habit associated with safrole exposure. nih.govcore.ac.uk
In vitro studies, using calf thymus DNA treated with safrole 2',3'-oxide, quantified the formation of several adducts. The levels of N1γ-SFO-dAdo, N6γ-SFO-dAdo, and N3γ-SFO-Ade were determined to be 2000, 170, and 660 adducts per 10^6 nucleotides, respectively. nycu.edu.tw
Table 1: Safrole-DNA Adducts and Their Formation Levels (In Vitro)
| Adduct Type | Nucleotide Involved | Adducts per 10^6 Nucleotides | Source |
| N1γ-SFO-dAdo | Deoxyadenosine | 2000 | Calf thymus DNA treated with safrole 2',3'-oxide nycu.edu.tw |
| N6γ-SFO-dAdo | Deoxyadenosine | 170 | Calf thymus DNA treated with safrole 2',3'-oxide nycu.edu.tw |
| N3γ-SFO-Ade | Adenine | 660 | Calf thymus DNA treated with safrole 2',3'-oxide nycu.edu.tw |
| N2-SF-dG | Deoxyguanosine | Not quantified in this context | Detected in oral tissue nih.gov |
| N6-SF-dA | Deoxyadenosine | Not quantified in this context | Detected in oral tissue nih.gov |
Role of Reactive Intermediates in DNA Adduct Formation
The formation of safrole-DNA adducts is contingent upon its metabolic activation into reactive intermediates. The primary bioactivation pathway involves P450-catalyzed 1'-hydroxylation, which produces 1'-hydroxysafrole (B1215727). This intermediate can then undergo further conjugation with sulfate (B86663), generating a reactive sulfate ester. This ester is highly unstable and forms a reactive carbocation that subsequently alkylates DNA. taylorandfrancis.comwikipedia.org Another pathway involves P450-catalyzed hydroxylation of the methylenedioxy ring, leading to the formation of a reactive p-quinone methide. Both pathways contribute to the genotoxic effects of safrole. taylorandfrancis.com
Inhibition of DNA adduct formation and carcinogenicity of 1'-hydroxysafrole has been observed in mice deficient in the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or treated with pentachlorophenol, a potent inhibitor of sulfotransferase and PAPS formation, highlighting the crucial role of sulfation in this process. europa.eucore.ac.uk
DNA Repair Pathways in Response to Safrole Adducts
Cells possess various DNA repair pathways to counteract DNA damage, including adduct formation. Nucleotide excision repair (NER) is a key mechanism for removing bulky DNA adducts. tisserandinstitute.org However, studies on safrole-derived DNA adducts, such as N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG), suggest that these adducts may persist due to limited DNA distortion, potentially explaining inefficient activation of NER. researchgate.net Molecular dynamics simulations indicate that S-3'-N2-dG adduct formation causes only subtle changes in the DNA structure, which may allow these adducts to evade detection by the DNA repair machinery and accumulate in cells. researchgate.net In liver cell models, over 90% of safrole DNA adducts remained even after 24 or 48 hours of recovery, suggesting limited repair. researchgate.net
Safrole Interactions with Cellular Signaling Pathways
Beyond direct DNA interactions, safrole also modulates various cellular signaling pathways, influencing cellular responses such as inflammation.
Activation and Phosphorylation of Mitogen-Activated Protein Kinase (MAPK) Family
Safrole has been shown to induce the activation and phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govnih.govresearchgate.net This activation has been observed in RAW264.7 macrophages in a concentration-dependent manner. nih.govnih.gov
Research findings indicate that the phosphorylation of ERK, JNK, and p38 MAPK was markedly induced by safrole, with significant induction starting at 10 µM and reaching a plateau at 100 µM. nih.gov
Table 2: Safrole's Effect on MAPK Family Phosphorylation in RAW264.7 Macrophages
| MAPK Subfamily | Control (Relative Phosphorylation) | 10 µM Safrole (Relative Phosphorylation ± SD) | 100 µM Safrole (Relative Phosphorylation ± SD) | 300 µM Safrole (Relative Phosphorylation ± SD) |
| p38 MAPK | 1.0 ± 0.0 | 1.6 ± 0.4 | 2.3 ± 0.4 | 2.0 ± 0.4 |
| ERK | 1.0 ± 0.0 | 1.7 ± 0.3 | 2.5 ± 0.4 | 2.4 ± 0.3 |
| JNK | 1.0 ± 0.0 | 1.6 ± 0.4 | 2.3 ± 0.4 | 2.0 ± 0.4 |
Data adapted from a study on safrole-induced proinflammatory responses in macrophages. nih.gov
Modulation of Nuclear Factor-kappa B (NF-κB)/Inhibitor of κB (IκB) Pathway
Safrole also modulates the Nuclear Factor-kappa B (NF-κB)/Inhibitor of κB (IκB) pathway. nih.govnih.goveuropeanreview.org NF-κB is a crucial transcription factor involved in inflammatory responses and other cellular processes. nih.gov Studies have shown that safrole significantly increases NF-κB p65 phosphorylation and IκB degradation in a concentration-dependent manner in macrophages. nih.govnih.govresearchgate.net This degradation of IκB is triggered by the phosphorylation of the MAPK family, indicating a linkage between these two pathways in safrole's mechanism of action. nih.gov The activation of the NF-κB pathway by safrole leads to the generation of proinflammatory cytokines and nitric oxide. nih.gov
Safrole exhibits significant molecular interactions at the cellular and subcellular levels, particularly concerning its modulation of enzyme systems. Its metabolic activation and subsequent interactions with key enzymes play a crucial role in its biochemical profile.
Safrole Modulation of Enzyme Systems
Safrole's influence on enzyme systems primarily involves its interaction with cytochrome P450 enzymes and detoxifying enzymes.
Safrole can directly bind to cytochrome P450 (CYP) enzymes, leading to competitive inhibition. wikipedia.org This inhibition contributes to a reduction in mixed-function oxidase activity. wikipedia.org Studies using Escherichia coli-expressed human P450 enzymes have shown that safrole acts as a non-selective inhibitor of several CYP isoforms, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A4. nih.gov Safrole demonstrated strong inhibitory effects on CYP1A2, CYP2A6, and CYP2E1 activities, with half-maximal inhibitory concentration (IC₅₀) values below 20 µM. nih.gov Specifically, safrole causes competitive inhibition of CYP1A2 activity. nih.gov
The inhibitory constants (Ki) for these enzymes were found to be in the order of CYP1A2 < CYP2E1 < CYP2A6. nih.gov In human liver microsomes, safrole at a concentration of 50 µM significantly inhibited the activities of 7-ethoxyresorufin (B15458) O-deethylation, coumarin (B35378) hydroxylation, and chlorzoxazone (B1668890) hydroxylation, which are model reactions for CYP1A2, CYP2A6, and CYP2E1, respectively. nih.gov While CYP2D6 and CYP3A4 were also inhibited, their inhibition was less potent. nih.gov
The table below summarizes the inhibitory effects of safrole on various human cytochrome P450 enzymes:
| CYP Isoform | Inhibition Type | IC₅₀ (µM) | Potency |
| CYP1A2 | Competitive | < 20 | Strong |
| CYP2A6 | Non-competitive | < 20 | Strong |
| CYP2D6 | Not specified | > 20 | Less potent |
| CYP2E1 | Non-competitive | < 20 | Strong |
| CYP3A4 | Not specified | > 20 | Less potent |
Beyond competitive inhibition, safrole can induce more complex alterations in the cytochrome P450 system. The metabolism of the methylenedioxy group of safrole to a carbene allows the molecule to form ligand complexes with cytochrome P450 and P448. wikipedia.orgsbq.org.br The formation of these complexes leads to a reduction in the amount of available free cytochrome P450. wikipedia.org This mechanism, along with direct binding, results in decreased mixed-function oxidase activity. wikipedia.org Furthermore, these interactions can lead to altered structural and functional properties of cytochrome P450 and may contribute to the loss of ribosomes attached to the endoplasmic reticulum through cytochrome P450. wikipedia.org
Safrole's interaction extends to detoxifying enzymes, notably Glutathione (B108866) S-transferases (GSTs). The metabolism of safrole can lead to the formation of propionic acid (PPA), which has been linked to an increase in oxidative stress and glutathione S-transferase activity. wikipedia.org Studies have observed a significant increase in the number and area of glutathione S-transferase placental form-positive (GST-P) foci in the livers of rats exposed to safrole, suggesting an involvement of GSTs in the metabolic response to safrole. researchgate.net Additionally, safrole has been shown to induce glutathione S-transferase in the mite Rhizoglyphus robini. capes.gov.br Specific information regarding safrole's direct interaction with Carboxyl esterase was not found in the provided search results.
Structural and Conformational Studies of Safrole and Its Derivatives
The structural and conformational properties of safrole, particularly the flexibility of its allyl group, are critical for understanding its molecular behavior.
Rotamerization of the Allyl Group in Safrole
Safrole (5-(2-propenyl)-1,3-benzodioxole) possesses an allyl substituent group, which contributes to its conformational flexibility. rsc.org Conformational changes of monomeric safrole, when isolated in low-temperature xenon matrices, can be induced through thermal processes or by narrow-band UV radiation. rsc.orgrsc.orgresearcher.life The rotation of the allyl group within these matrices has been monitored using Fourier-transform infrared (FTIR) spectroscopy. rsc.orgresearcher.life This rotamerization highlights the dynamic nature of the allyl group within the safrole molecule. rsc.orgrsc.orgresearcher.life
Importance of Dispersion and Anharmonic Corrections in Conformational Analysis
Safrole serves as a challenging model for conformational analysis due to its flexibility and the presence of multiple conformers with very similar stabilities. rsc.orgrsc.org Accurate structural, spectroscopic, and energetic analyses of safrole conformers necessitate the inclusion of dispersion interactions and anharmonic effects in theoretical calculations. rsc.orgrsc.orgresearcher.liferesearchgate.net
Computational methods, ranging from density functional theory (DFT) to coupled cluster (CC), have been employed to calculate the structures, energetics, and infrared spectra of safrole conformers. researcher.liferesearchgate.net The most accurate theoretical results have been achieved by integrating CCSD(T) energies, which include complete basis set extrapolation and core-valence corrections, with B2PLYP-D3 equilibrium structures and hybrid B2PLYP-D3/B3LYP-D3 anharmonic computations for IR spectra and thermodynamics. researcher.liferesearchgate.net This approach demonstrates the crucial role of dispersion and anharmonic corrections in precisely predicting and interpreting the experimental observations of safrole's conformational landscape. rsc.orgrsc.orgresearchgate.net
Synthetic Chemistry and Chemical Derivatization of Safrole
Conventional Synthetic Routes to Safrole
While safrole can be extracted from natural sources, several conventional synthetic routes have been developed, primarily involving simpler aromatic precursors.
The synthesis of safrole from catechol (1,2-benzenediol) is a multi-step process. The initial step involves the conversion of catechol to 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole). This transformation is typically achieved by treating catechol with a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by reaction with dibromomethane (B42720) or methylene (B1212753) bromide to form the cyclic methylenedioxy bridge wikipedia.orgfishersci.cawikipedia.orgmetabolomicsworkbench.org.
Direct synthesis of safrole from eugenol (B1671780) (4-allyl-2-methoxyphenol) is not a straightforward, single-step process due to the difference in their oxygen-containing functional groups. Eugenol possesses a methoxy (B1213986) group and a hydroxyl group, whereas safrole has a methylenedioxy bridge. Therefore, conversion from eugenol to safrole typically involves intermediate steps.
A common approach involves the O-demethylation of eugenol to yield allylcatechol (4-allylbenzene-1,2-diol). This reaction removes the methyl group from the methoxy functionality, resulting in two adjacent phenolic hydroxyl groups, similar to catechol. Subsequently, these two hydroxyl groups can be cyclized with a dihalomethane (e.g., dibromomethane) in the presence of a base to form the methylenedioxy bridge, analogous to the synthesis from catechol. While studies have explored the transformation of eugenol to other compounds, the direct formation of safrole from eugenol without intermediate demethylation and methylenation steps is generally considered challenging.
The Friedel-Crafts reaction plays a pivotal role in the synthesis of safrole, particularly in the context of introducing the allyl side chain onto the aromatic ring. This reaction typically utilizes 1,2-methylenedioxybenzene as the aromatic substrate. In this alkylation, 1,2-methylenedioxybenzene reacts with allyl alcohol or an allyl halide (such as allyl bromide) in the presence of a solid acid catalyst.
Recent advancements in this methodology have focused on using environmentally friendly and recyclable catalysts. For instance, Nafion-H resin, a solid superacid catalyst, has been successfully employed in the Friedel-Crafts reaction of 1,2-methylenedioxybenzene with allyl alcohol, achieving safrole yields of up to 80% with minimal formation of isosafrole. This one-step synthesis highlights the efficiency and potential for greener chemical processes in safrole production.
Table 1: Summary of Conventional Safrole Synthesis Yields
| Starting Material | Reaction Type | Key Reagents/Catalysts | Reported Yield (%) | Reference |
| Catechol | Methylenation then Friedel-Crafts Alkylation | NaH, CH₂Br₂, AlCl₃, Allyl bromide/chloride | 32-33 | wikipedia.org |
| 1,2-Methylenedioxybenzene | Friedel-Crafts Alkylation | Allyl alcohol, Nafion-H | 80 |
Novel Synthetic Methodologies Utilizing Safrole
Safrole's reactive allyl group and methylenedioxybenzene core make it a valuable building block for the synthesis of novel chemical entities, particularly in medicinal chemistry.
Safrole serves as a natural precursor for the synthesis of N-acylarylhydrazones and their isosters, which are compounds of interest for their potential biological activities. The synthetic pathway often begins with the transformation of safrole into piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). This conversion can be achieved through a sequence involving isomerization of safrole to isosafrole, followed by oxidative cleavage of the propenyl side chain.
Once piperonal is obtained, it is a key intermediate for forming N-acylarylhydrazones. Piperonal can be oxidized to the corresponding methyl ester, which is then reacted with hydrazine (B178648) to yield the acylhydrazine. This acylhydrazine is subsequently condensed with various aldehydes to produce the desired N-acylarylhydrazone derivatives. For example, the regioselective hydroboration of safrole, followed by oxidative work-up, furnishes a primary alcohol. Further Jones oxidation yields a carboxylic acid, which upon esterification and reaction with hydrazine, provides the hydrazide for condensation.
Safrole is also utilized as a starting material for the synthesis of novel aryl-sulfonamide and acidic sulfonylhydrazone derivatives, often designed as potential therapeutic agents wikipedia.org. The synthetic routes for these compounds leverage the chemical reactivity of safrole.
For aryl-sulfonamide derivatives, safrole is a starting point in a multi-step synthesis that incorporates bioisosterism principles for molecular design. These derivatives are structurally similar to known thromboxane (B8750289) A2 receptor antagonists, indicating their potential in antiplatelet research.
Similarly, acidic sulfonylhydrazone derivatives are synthesized beginning with safrole. The active compounds in this class are obtained by strategically introducing an acidic moiety into the phenyl ring of the sulphonylhydrazone framework. This modification aims to enhance the desired pharmacological properties, such as analgesic and anti-inflammatory activities.
Generation of Novel Cyclic Imides from Safrole
The derivatization of safrole extends to the generation of novel cyclic imides, compounds that have garnered interest in chemical research github.comwikipedia.orgfishersci.se. The synthetic pathway for these imides typically involves a three-step protocol:
Isomerization of Safrole to Isosafrole : Safrole (PubChem CID: 5144) is first isomerized to isosafrole (PubChem CID: 637796). This step can be achieved by refluxing safrole in a basic solution, such as 3.0 M potassium hydroxide (B78521) (KOH) in n-butanol, for approximately 6 hours github.comwikipedia.orguni.lu.
Anhydride (B1165640) Formation : The resulting isosafrole is then reacted with maleic anhydride under reflux conditions, often in o-xylene (B151617) as a solvent, for about 4 hours to form an anhydride intermediate github.comwikipedia.orguni.lu.
Cyclic Imide Synthesis : In the final step, the anhydride reacts with various substituted aromatic amines or glycine (B1666218) under reflux in glacial acetic acid for 3 hours, yielding the desired cyclic imides github.comwikipedia.orguni.lu.
This methodology has enabled the preparation of numerous cyclic imides, with eight of the nine compounds synthesized in one study being previously unreported github.comwikipedia.org. The yields for the final cyclic imides typically range from 56% to 63% uni.lu.
Table 1: Key Steps and Yields in Cyclic Imide Synthesis from Safrole
| Step | Reactants | Conditions | Product | Typical Yield Range |
| 1. Isomerization | Safrole | 3.0 M KOH, n-BuOH, reflux, 6 h | Isosafrole | Not specified |
| 2. Anhydride Formation | Isosafrole, Maleic Anhydride | o-Xylene, reflux, 4 h | Anhydride | Not specified |
| 3. Cyclic Imide Synthesis | Anhydride, Aromatic Amine/Glycine | Glacial Acetic Acid, reflux, 3 h | Novel Cyclic Imides | 56-63% uni.lu |
Production of α-Azidomethyl Styrene (B11656) from Safrole via Rearrangement
A straightforward two-step protocol has been developed for the production of 5-(3-azidoprop-1-en-2-yl)benzo[d] wikipedia.orgnih.govdioxole, also referred to as α-azidomethyl styrene, directly from safrole nih.govnih.govnih.govnih.govcuhk.edu.cn. This method is significant for providing an efficient synthetic route to nitrogen-containing allylic compounds nih.govnih.govnih.govcuhk.edu.cn. The synthesis proceeds through a dearomative rearrangement, yielding the α-azidomethyl styrene in good yields nih.govnih.govnih.govnih.govcuhk.edu.cn. The process involves an initial bromination step, followed by a reaction with an azide (B81097) source, such as sodium azide, facilitated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov. This protocol has demonstrated a high yield of 91% for the final product nih.gov.
Enzymatic and Chemo-enzymatic Approaches in Safrole Derivatization
Enzymatic and chemo-enzymatic methods offer environmentally conscious alternatives for the derivatization of safrole and its isomer, isosafrole, yielding a variety of oxygenated compounds.
Enzymatic Biotransformation of Safrole and Isosafrole for Derivative Synthesis
Enzymatic biotransformation plays a role in converting safrole (PubChem CID: 5144) and isosafrole (PubChem CID: 637796) into various derivatives. For instance, lipoxygenase can convert safrole and isosafrole into their corresponding aldehydes, such as heliotropin (piperonal, PubChem CID: 8438) from safrole, although the yields for safrole are typically lower compared to isosafrole indiamart.com. These biotransformation processes involve phase I reactions, including oxidation, reduction, or hydrolysis, catalyzed by enzyme systems. Studies have shown that pretreatment with safrole or isosafrole can induce the de novo synthesis of liver microsomal hydroxylases.
Chemo-enzymatic Synthesis of Oxygenated Propenylbenzene Derivatives
A two-step chemo-enzymatic approach has been developed for the efficient synthesis of oxygenated propenylbenzene derivatives, including those derived from isosafrole (PubChem CID: 637796). Propenylbenzenes (PubChem CID: 12500) are important compounds found in essential oils and are valuable in various industries.
The first step of this method involves the chemo-enzymatic epoxidation of propenylbenzenes, followed by the hydrolysis of the epoxide to yield corresponding diols. This is typically achieved using lipase-catalyzed perhydrolysis with hydrogen peroxide (H2O2), with examples including the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435). An example of a diol derivative is 1-(Benzo[d] wikipedia.orgnih.govdioxol-5-yl)propan-2-ol (PubChem CID: 95505) nih.gov.
The second step involves the microbial oxidation of the diastereoisomeric mixture of these diols to produce corresponding hydroxy ketones. This microbial transformation has been successfully performed on a preparative scale using various microorganisms, including Dietzia sp. DSM44016, Rhodococcus erythropolis DSM44534, R. erythropolis PCM2150, and Rhodococcus ruber PCM2166. The yields for the hydroxy ketones obtained through this scaled-up process range from 36% to 62.5%.
Table 2: Chemo-enzymatic Synthesis of Oxygenated Propenylbenzene Derivatives
| Step | Reactants | Catalysts/Conditions | Products | Typical Yield Range |
| 1. Chemo-enzymatic Epoxidation & Hydrolysis | Propenylbenzenes (e.g., Isosafrole) | Lipase (e.g., Candida antarctica (Novozym 435)), H2O2 | Diols | Not specified |
| 2. Microbial Oxidation | Diols | Microorganisms (e.g., Dietzia sp. DSM44016, Rhodococcus species) | Hydroxy Ketones | 36-62.5% |
Safrole as a Chemical Precursor in Organic Synthesis
Safrole (PubChem CID: 5144) is recognized as a highly versatile chemical precursor in organic synthesis, attributed to its readily manipulable molecular features, including a trisubstituted benzene (B151609) ring and a double bond that can undergo isomerization to isosafrole (PubChem CID: 637796) wikipedia.orgwikipedia.org. Its availability from renewable sources further enhances its significance in the production of fine chemical products wikipedia.org.
Safrole serves as a direct precursor to several important compounds, notably piperonal (also known as heliotropin, PubChem CID: 8438), and isosafrole, both of which are crucial starting materials for various organic syntheses wikipedia.org. Beyond these, safrole's utility extends to the pharmaceutical industry, where it has historically been employed in the synthesis of several drugs. These include tadalafil (B1681874) (PubChem CID: 110635), used for erectile dysfunction and benign prostatic hyperplasia; cinoxacin (B1669063) (PubChem CID: 2762), an antimicrobial agent; and levodopa (B1675098) (PubChem CID: 6047), a neurotransmitter precursor used in the treatment of Parkinson's disease wikipedia.org. Furthermore, safrole is a precursor in the synthesis of piperonyl butoxide (PubChem CID: 5794), an important insecticide synergist wikipedia.org.
Synthesis of Piperonyl Butoxide and Piperonal
Safrole is a key precursor in the synthesis of both piperonyl butoxide and piperonal, compounds widely utilized in various industries.
Synthesis of Piperonyl Butoxide (PBO) Piperonyl butoxide (PBO) is a semisynthetic derivative of safrole, primarily functioning as an insecticide synergist wikipedia.org. While it possesses no pesticidal activity on its own, PBO enhances the efficacy of certain pesticides, such as pyrethrins (B594832) and pyrethroids, by inhibiting insects' natural detoxification mechanisms, particularly the mixed-function oxidase system (cytochrome P-450 system) wikipedia.org.
The production of PBO from safrole involves a condensation reaction. Specifically, it is synthesized from the sodium salt of 2-(2-butoxyethoxy) ethanol (B145695) and the chloromethyl derivative of hydrogenated safrole, also known as dihydrosafrole (B124246) wikipedia.org. Alternatively, PBO can be synthesized through 1,2-methylenedioxybenzene wikipedia.org. Historically, safrole extraction from sassafras trees for PBO production led to significant deforestation; however, more environmentally friendly synthesis processes from catechol have been developed to mitigate this impact fishersci.ca.
Synthesis of Piperonal Piperonal, also known as heliotropin, is an organic compound valued for its use in fragrances and flavors, possessing an odor reminiscent of vanilla or cherry ctdbase.org. Safrole serves as a precursor in the synthesis of piperonal nih.govnih.govnih.gov. A common pathway for piperonal synthesis involves the isomerization of safrole to isosafrole, followed by the oxidative cleavage of isosafrole nih.govctdbase.orgwikipedia.orgfishersci.cauni.lu. This oxidation can be achieved using agents such as potassium permanganate (B83412) (KMnO4) uni.lu.
A chemo-enzymatic three-step procedure has been described for the conversion of isosafrole into piperonal. This method involves lipase-mediated perhydrolysis to generate peracetic acid in situ, which promotes the epoxidation of isosafrole. The resulting epoxide is then oxidized to piperonal, often using manganese dioxide (MnO2) fishersci.ca. Another synthetic route involves starting from 1,2-methylenedioxybenzene, which undergoes a condensation reaction with glyoxylic acid, followed by the cleavage of the resulting α-hydroxy acid using an oxidizing agent ctdbase.org. Furthermore, piperonal can be prepared by reacting piperonyl butoxide with a catalyst, such as polyphosphoric acid, and urotropin in an alcohol solvent.
Precursor in the Synthesis of Controlled Substances (e.g., MDMA)
Safrole is recognized as a key precursor in the clandestine synthesis of controlled substances, notably 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy nih.govnih.gov. Due to this role, safrole, along with isosafrole and piperonal, is classified as a Category I precursor under European Community regulations and is on the U.S. Drug Enforcement Administration (DEA) List I of Chemicals wikipedia.orgctdbase.org.
Several synthetic pathways lead to MDMA from safrole or its derivatives:
Early Synthesis Routes: One of the earliest described methods for MDMA synthesis involves the bromination of safrole to produce 1-(3,4-methylenedioxyphenyl)-2-bromopropane, which is then reacted with methylamine (B109427) to yield MDMA.
Via MDP2P Intermediate: A widely employed route involves the conversion of safrole or its isomer, isosafrole, into 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK).
Isomerization and Oxidation: Safrole can be isomerized to isosafrole using a strong base, and subsequently, isosafrole is oxidized to MDP2P.
Wacker Oxidation: An alternative method involves the direct oxidation of safrole to MDP2P using the Wacker process, which utilizes a palladium catalyst. Once MDP2P is formed, reductive amination with methylamine is performed to produce racemic MDMA.
From Piperonal: MDMA can also be synthesized from piperonal. This pathway often begins with a Henry reaction between piperonal and nitroethane, yielding a nitrostyrene (B7858105) intermediate. This intermediate can then be partially reduced and hydrolyzed to form ketone 12 (MDP2P), or fully reduced using lithium aluminum hydride to produce 3,4-methylenedioxyamphetamine (MDA). MDA can subsequently be converted to MDMA through further derivatization, such as conversion to a carbamate (B1207046) or formamide (B127407) followed by lithium aluminum hydride reduction.
These synthetic routes highlight safrole's critical role in the chemical landscape, both for legitimate industrial applications and as a controlled substance precursor.
Chromatographic Techniques for Safrole Analysis
Chromatography plays a crucial role in separating safrole from complex mixtures found in natural extracts or food products, allowing for its subsequent detection and measurement.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like safrole. eurofins.injfda-online.com GC separates analytes based on their boiling points and interaction with the stationary phase of the column. GC-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. eurofins.inoup.com This hyphenated technique allows for the accurate identification of safrole by its unique mass spectrum and precise quantification even in complex matrices. eurofins.in
GC-MS is frequently employed for the determination of safrole in various samples, including sassafras oil, soft drinks, and biological samples like urine and blood. oup.comshimadzu.comnih.gov Studies have utilized GC-MS for the analysis of safrole and related allylbenzenes in sassafras teas, employing supercritical fluid extraction (SFE) as a sample preparation step. nih.gov This method demonstrated high recoveries for safrole and related compounds. nih.gov An improved GC/MS/MS method has been validated for analyzing safrole in soft drinks, achieving a lower limit of quantification. data.taipei GC-MS/MS has also been used to determine safrole concentrations in blood samples in cases of nutmeg poisoning, providing data on its levels and changes over time. shimadzu.com
Liquid Chromatography (LC) and LC-Mass Spectrometry
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another important technique for safrole analysis, especially when dealing with less volatile samples or those requiring different separation mechanisms than GC. jfda-online.comunpad.ac.id LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. LC-Mass Spectrometry (LC-MS) combines LC with MS, offering high sensitivity and specificity for the detection and identification of analytes. google.com
Reversed-phase LC with UV detection at 235 nm has been developed for determining safrole in sassafras-derived herbal products. This method effectively separates safrole from related compounds and other matrix constituents. nih.govoup.com LC-MS techniques, including LC-HRMS/MS and LC-LIT-MSn, have been investigated for the detection of safrole and its metabolites in biological samples, such as blood and urine. nih.gov These methods have revealed metabolic pathways not fully described by GC-MS alone. nih.gov While HPLC is used, some methods may suffer from longer analysis times and higher solvent consumption compared to other techniques. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their differential migration in an electric field within a capillary tube. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been developed for the separation of hydrophobic constituents like safrole in essential oils. researchgate.net CE offers high separation efficiency and can be applied to the analysis of aromatic compounds in aqueous media. researchgate.net While CE is a powerful separation tool, traditional methods often require samples in solution. diva-portal.org Surface sampling CE-Mass Spectrometry (SS-CE-MS) is an emerging technique that allows for direct chemical characterization from solid sample surfaces, potentially applicable to safrole analysis in various matrices without extensive sample preparation. diva-portal.org
Data Table: Examples of Chromatographic Methods for Safrole Analysis
Sample Preparation and Extraction Techniques for Safrole
Effective sample preparation is crucial to isolate and concentrate safrole from various matrices before chromatographic analysis. The choice of extraction method depends on the sample type and the desired sensitivity.
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are traditional methods widely used for extracting essential oils, including those containing safrole, from plant materials. unl.ptytscribe.com In hydrodistillation, the plant material is immersed in water and heated, while in steam distillation, steam is passed through the plant material. unl.pt Both methods utilize the volatility of essential oil components to separate them from the plant matrix. unl.ptytscribe.com
Sassafras oil, which can contain a high percentage of safrole, is commonly obtained by steam distillation or hydrodistillation from the root bark. unl.pt Studies have shown that the safrole content in sassafras oil can vary depending on the extraction method and the plant part used. unl.pt Hydrodistillation time can also affect the yield and composition of the essential oil, with shorter times potentially yielding higher concentrations of more volatile compounds like safrole. redalyc.orgnih.gov While these methods are widely used, they can be time-consuming and may involve the use of organic solvents for subsequent extraction of the distilled oil. jfda-online.comcore.ac.uk
Solvent Extraction Methods (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)
Solvent extraction techniques are extensively used for isolating safrole from various matrices. These methods involve using a solvent or mixture of solvents to dissolve safrole from the sample.
Liquid-Liquid Extraction (LLE) is a common solvent extraction method where safrole is partitioned between two immiscible liquid phases. nih.gov This technique has been used in conjunction with GC analysis for determining safrole in soft drinks, although it can be complicated and time-consuming, potentially leading to low recovery. jfda-online.com LLE has also been applied in toxicological analysis for the identification of safrole metabolites in urine. nih.gov
Solid Phase Extraction (SPE) is a technique that uses a solid stationary phase to selectively retain analytes from a liquid sample. SPE offers advantages such as reduced solvent consumption and improved sample clean-up compared to LLE. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a coated fiber is exposed to the headspace above a sample to absorb volatile analytes like safrole. nih.govresearchgate.netmdpi.com HS-SPME coupled with GC has been developed and validated for the extraction and quantification of safrole residues in cowpea beans, demonstrating good linearity, detection limits, and recovery rates. nih.govnih.govresearchgate.net This method proved to be fast and effective for determining low concentrations of safrole. nih.govresearchgate.net Other solvent extraction methods, including the use of organic solvents like hexane (B92381) and chloroform (B151607), have been employed to obtain sassafras oil rich in safrole from root bark. unl.pt Adsorption and desorption using activated charcoal and an alcoholic solvent have also been explored as a process for enriching safrole from essential oils. google.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a technique utilized for the determination of safrole in various matrices, such as unbrewed sassafras teas. SFE coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a rapid, accurate, and specific method for the analysis of safrole and related allylbenzenes. nih.govoup.com In a study focusing on sassafras teas, samples were extracted in a static-dynamic mode using CO2 at 690 bar and 80°C, with methanol (B129727) as an extractor-added modifier. nih.govoup.com This method demonstrated high recoveries for safrole, ranging from 96 to 101% from fortified tea samples at concentrations of 100 and 1000 mg/kg. nih.govoup.com Safrole levels exceeding 10,000 mg/kg (1.0%) were commonly observed in the analyzed unbrewed sassafras teas. nih.govoup.com SFE has also been applied to the extraction of various compounds, including safrole and allylbenzenes, from different matrices. tandfonline.comresearchgate.net
Extraction with Ionic Liquids
Ionic liquids have been explored for the extraction of safrole from essential oils through liquid-liquid extraction. unl.pt This technique involves preparing immiscible mixtures of sassafras oil and selected ionic liquids, such as [P6.6.6.14][NTf2], [P6.6.6.14][TCM], [DoMIM][NTf2], and [N8.2.2.2][NTf2]. unl.pt The mixtures are stirred to reach thermodynamic equilibrium, followed by phase separation. unl.pt Samples from both the denser ionic liquid-rich phase and the less dense oil phase are then analyzed, often by GC, although ionic liquids themselves are typically not analyzed by GC due to their negligible vapor pressure. unl.pt A pre-column is often used to protect the capillary column of the gas chromatograph from non-volatile ionic liquid residue. unl.pt
Spectroscopic and Spectrometric Characterization of Safrole
Spectroscopic and spectrometric methods are crucial for the identification and structural confirmation of safrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of safrole and distinguishing it from similar substances. eurofins.in 1H NMR and 13C NMR analyses are performed, typically using deuterated solvents like deuterated chloroform (CDCl3) or deuterated methanol (CD3OD). unl.ptresearchgate.netmdpi.com NMR spectra of safrole standards and samples are compared to confirm the presence and structure of safrole. researchgate.net For instance, 1H NMR spectra of safrole standard in CD3OD have been analyzed. researchgate.net NMR spectrometry can also be used for the quantitative analysis of phenylpropanoids, including safrole, in various matrices like herbs, spices, and essential oils. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify safrole by analyzing its characteristic functional groups. researchgate.netresearchgate.netnist.gov The IR spectrum of safrole exhibits specific peaks corresponding to different molecular vibrations. For example, peaks at 1501 cm⁻¹, 1490 cm⁻¹, and 1441 cm⁻¹ are related to the stretching of the carbon double bond (C=C), while a peak at 3077 cm⁻¹ can be attributed to the stretching of aromatic C-H bonds. researchgate.net Additional peaks in the region of 2775 cm⁻¹ to 2978 cm⁻¹ may indicate the presence of aldehyde groups. researchgate.net FTIR spectroscopy has been used to study the conformational changes of safrole isolated in low-temperature matrices. researchgate.netrsc.org
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is employed for the identification and quantification of safrole, often in conjunction with chromatographic methods like HPLC. semanticscholar.orgscribd.comnih.govoup.comnist.gov Safrole exhibits characteristic UV absorption maxima. In one study using HPLC-PDA, standard safrole showed UV λmax at 235 nm and 286 nm. researchgate.net Another liquid chromatographic method for determining safrole in herbal products used UV detection at 235 nm. nih.govoup.com UV spectra are compared between samples and safrole standards to confirm identity. researchgate.netscribd.com Screening for safrole can involve identifying its unique chemical groups using techniques like FTIR spectroscopy, which complements UV analysis. eurofins.in
Method Validation and Quantification Strategies for Safrole in Diverse Matrices
Method validation is a critical step to ensure the accuracy, precision, and reliability of analytical methods for safrole quantification in diverse matrices. Validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). jfda-online.comresearchgate.netmdpi.comresearchgate.net
Quantification strategies for safrole in various matrices, including foods, beverages, and herbal products, often involve chromatographic techniques like GC or HPLC coupled with sensitive detectors. eurofins.injfda-online.comsemanticscholar.orgnih.govoup.comfood.gov.uknih.gov For instance, a rapid and simple gas chromatographic method for direct determination of safrole in soft drinks without sample pretreatment has been developed, using 1,4-dihydroxybenzene as an internal standard. jfda-online.com This method achieved a detection limit of 0.25 µg/mL and recoveries ranging from 98-108%. jfda-online.com
For herbal products derived from sassafras, a liquid chromatographic method with UV detection at 235 nm was validated, showing a linear concentration range of 0.003-0.200 mg/mL for safrole. nih.govoup.com LOD and LOQ for safrole were determined to be 0.0015 µg/mL and 0.0051 µg/mL, respectively. nih.govoup.com Intraday relative standard deviations ranged from 1.30 to 5.39%. nih.govoup.com Recoveries from fortified herbal samples varied between 83.6% and 117.2%. nih.govoup.com
In the analysis of essential oils, a gas chromatographic method using n-decyl alcohol as an internal standard was established for safrole quantitation, with a detection limit as low as 5 µg/mL. nih.gov Recoveries exceeding 96.1% with a coefficient of variation below 5.6% were reported using direct injection. nih.gov
Method validation studies in diverse matrices, such as cowpea beans, have utilized techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC/FID for optimizing and validating safrole extraction and quantification. researchgate.net These studies assess factors like temperature, extraction time, and fiber type to maximize extraction performance. researchgate.net
Validation data for chromatographic methods in cosmetics analysis also demonstrates acceptable limits for linearity, accuracy, and precision, with linearity showing satisfactory regression. mdpi.com Matrix effects are evaluated, and extraction techniques like ultrasound-assisted extraction are used to achieve high recoveries. mdpi.com
Interactive table: Example data for Safrole Quantification in Different Matrices
| Matrix | Analytical Method | Extraction Method (if applicable) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Sassafras Tea | SFE with GC-MS | SFE (CO2, 690 bar, 80°C, MeOH) | N/A | N/A | 96-101 | nih.govoup.com |
| Soft Drinks | Direct Injection GC | None | 0.25 | N/A | 98-108 | jfda-online.com |
| Herbal Products | LC with UV (235 nm) | Solvent Extraction | 0.0015 | 0.0051 | 83.6-117.2 | nih.govoup.com |
| Essential Oils | GC with FID | Direct Injection | 5 | N/A | >96.1 | nih.gov |
| Nutmeg Extract | RP-HPLC with UV (282 nm) | Ethanol Extraction | 0.668 | 2.023 | 101.421 | semanticscholar.orgresearchgate.net |
| Cowpea Beans | HS-SPME-GC/FID | HS-SPME | N/A | N/A | N/A | researchgate.net |
Environmental Occurrence and Fate of Safrole
Environmental Distribution of Naturally Occurring Safrole
Safrole is a significant constituent of the essential oils of numerous plant species, leading to its natural presence in various terrestrial environments. The primary natural sources of safrole are plants from the Lauraceae and Piperaceae families. Notably, Sassafras albidum, native to eastern North America, and Ocotea pretiosa, found in Brazil, are major producers of safrole. wikipedia.org The essential oil obtained from the root bark of Sassafras albidum can contain approximately 85% to 90% safrole. wikipedia.orgthieme-connect.com
Various species of the Piper genus also exhibit significant safrole content, with concentrations varying widely depending on the species and geographical location. For instance, essential oils from Piper hispidinervum have been reported to contain high levels of safrole. scielo.brresearchgate.net The concentration of safrole in the essential oils of different Piper species can range from negligible amounts to over 90%. scielo.brresearchgate.net Safrole is also found in smaller quantities in a variety of common spices, including cinnamon, nutmeg, and black pepper, as well as herbs like basil. wikipedia.org This widespread botanical distribution contributes to the natural background levels of safrole in the environment.
Table 1: Natural Sources and Safrole Content in Essential Oils
| Plant Species | Family | Plant Part | Safrole Concentration (%) |
|---|---|---|---|
| Sassafras albidum | Lauraceae | Root Bark | 85 - 90% |
| Ocotea pretiosa | Lauraceae | Wood | High |
| Piper hispidinervum | Piperaceae | Leaves | High (up to 90%) |
| Piper divaricatum | Piperaceae | Leaves, Stems, Fruits | 83 - 98% |
| Piper betle | Piperaceae | Leaves | 33.0 - 39.7% |
| Cinnamomum camphora | Lauraceae | Wood | Variable (up to 95% in some oils) |
| Cinnamon, Nutmeg, Black Pepper | Various | Spice | Minor component |
Data compiled from multiple sources. wikipedia.orgthieme-connect.comscielo.brresearchgate.netresearchgate.netsapub.org
Abiotic Degradation Pathways of Safrole in the Environment
Once released into the environment, safrole can undergo degradation through non-biological processes, primarily driven by atmospheric chemical reactions.
In the atmosphere, the primary degradation pathway for vapor-phase safrole is through reactions with photochemically produced hydroxyl (•OH) radicals and ozone (O₃). The reaction with hydroxyl radicals is estimated to be the more significant of the two. The estimated atmospheric half-life of safrole due to its reaction with hydroxyl radicals is approximately 5 hours, based on an estimated rate constant of 7.6 x 10⁻¹¹ cm³/molecule-sec at 25°C and an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³.
The reaction with ozone is a slower degradation pathway. The estimated atmospheric half-life for the vapor-phase reaction of safrole with ozone is about 23 hours. This is calculated from an estimated rate constant of 1.2 x 10⁻¹⁷ cm³/molecule-sec at 25°C and an average atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. These atmospheric reactions are crucial in limiting the long-range transport and persistence of safrole in the air. While the specific degradation products in the atmosphere are not extensively detailed in available literature, the reactions are expected to involve the cleavage of the allyl side chain and the benzodioxole ring.
Safrole is not expected to undergo hydrolysis under typical environmental conditions. The molecule lacks functional groups that are susceptible to hydrolysis in acidic, neutral, or basic aqueous environments. Safrole is a cyclic acetal, and while acetals can be hydrolyzed under acidic conditions, the stability of the 1,3-benzodioxole (B145889) ring system makes it resistant to hydrolysis in the pH range typically found in the environment. study.com Safrole's low water solubility further limits the potential for aqueous degradation processes. nih.gov
Biotic Degradation and Bioremediation Potential of Safrole
Microorganisms play a crucial role in the breakdown of organic compounds in the environment, and safrole is a potential substrate for microbial transformation.
The microbial degradation of safrole in soil and other environmental compartments is an important process in its environmental fate. While specific studies on the complete microbial mineralization of safrole in the environment are not extensively detailed, the metabolic pathways in mammals provide insights into potential initial transformation steps by microorganisms. In mammals, safrole metabolism primarily involves two routes: oxidation of the allyl side chain and oxidation of the methylenedioxy group. wikipedia.org
Microbial enzymes, particularly those from bacteria and fungi, are known to catalyze similar oxidative reactions. The oxidation of the allyl group can lead to the formation of 1'-hydroxysafrole (B1215727), which can be further metabolized. wikipedia.org Another potential pathway is the cleavage of the methylenedioxy ring, resulting in the formation of catechols such as allylcatechol. wikipedia.org These initial transformations would increase the polarity of the safrole molecule, making it more water-soluble and susceptible to further microbial degradation, potentially leading to ring cleavage and eventual mineralization to carbon dioxide and water. The presence of safrole-degrading microorganisms could be a key factor in the natural attenuation of safrole in contaminated soils and sediments.
Environmental Monitoring and Impact of Anthropogenic Safrole Release
While safrole occurs naturally, anthropogenic activities can lead to its release into the environment, necessitating monitoring and assessment of its potential ecological impact.
Data from the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) indicate that there have been releases of safrole into the environment from industrial facilities. These releases have primarily been in the form of air emissions, with some disposals to landfills. nih.govnih.gov For instance, in 2007, two facilities reported the release of a total of 1,000 pounds of safrole. nih.govnih.gov
Environmental monitoring for safrole can be conducted using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to detect its presence in air, water, and soil samples. Biological monitoring methods have also been developed to assess exposure to safrole by measuring its metabolites in urine. nih.gov
The ecological impact of anthropogenic safrole releases is not well-documented in publicly available literature. However, as with any xenobiotic compound, significant releases could potentially disrupt local ecosystems. An ecological risk assessment would be necessary to determine the potential for adverse effects on terrestrial and aquatic organisms. The relatively short atmospheric half-life of safrole suggests that widespread atmospheric contamination is unlikely, but localized impacts near sources of release could be a concern.
Safrole as a Precursor in Illicit Chemical Production
Safrole is a significant chemical precursor in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. nih.govnih.gov Due to its essential role in the manufacturing of this controlled substance, safrole is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA). nih.gov This classification subjects safrole to stringent regulatory controls.
The demand for safrole in clandestine drug manufacturing has led to the illicit harvesting of plants that are rich in this compound. nih.gov Key natural sources for safrole are trees such as Ocotea pretiosa, which is found in Brazil, and Sassafras albidum, native to eastern North America. nih.gov The essential oils are extracted from these plants, primarily through steam distillation of the root bark, and then purified to obtain safrole.
In the synthesis of MDMA, safrole is not a by-product but rather the foundational starting material. nih.gov It undergoes chemical transformations to produce MDMA. nih.gov Consequently, safrole may be found as a contaminant in illicitly produced MDMA. nih.govnih.gov
Fate of Safrole Residues in Soil and Water Environments
The environmental fate of safrole residues resulting from industrial releases or illicit production is governed by its physicochemical properties and various environmental processes. According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, safrole has been released into the environment, primarily through air emissions and disposal in landfills. nih.govnih.gov
Safrole is a colorless to pale-yellow oily liquid and is practically insoluble in water. nih.govnih.gov This low water solubility suggests that its mobility in aqueous environments would be limited. In soil, chemicals with low water solubility tend to adsorb to organic matter and soil particles, which would reduce their potential to leach into groundwater. The behavior and persistence of chemical residues in soil are determined by processes such as adsorption/desorption, biotic and abiotic degradation, and their movement through the soil profile.
The degradation of chemical compounds in the environment can occur through several mechanisms, including microbial degradation, chemical reactions (like hydrolysis and oxidation), and photodegradation. mdpi.com While specific studies detailing the biodegradation pathways and half-life of safrole in soil and water are not extensively documented in the public literature, its molecular structure suggests it would be susceptible to microbial degradation. Microorganisms can utilize organic compounds as a source of nutrients, breaking them down into simpler substances like carbon dioxide and water. mdpi.com
In aquatic systems, the fate of a compound like safrole is influenced by factors such as temperature, pH, and the presence of microbial communities. mdpi.com Its low solubility would likely cause it to partition from the water column to sediment. While safrole is a naturally occurring substance, its introduction into the environment from anthropogenic sources can lead to localized contamination of soil and water.
Below is a table of relevant physicochemical properties of Safrole that influence its environmental fate.
| Property | Value | Implication for Environmental Fate |
| Chemical Formula | C₁₀H₁₀O₂ | Provides the elemental composition. |
| Molar Mass | 162.188 g·mol⁻¹ | Influences physical properties like volatility. |
| Density | 1.096 g/cm³ | Denser than water, suggesting it will sink if released into an aquatic system. |
| Melting Point | 11 °C (52 °F; 284 K) | Can exist as a solid or liquid at ambient environmental temperatures. |
| Boiling Point | 232 to 234 °C | Low volatility under normal environmental conditions. |
| Solubility in water | 0.0121 g/100 ml (25 °C) | Low solubility limits its transport in water and suggests a tendency to adsorb to soil and sediment. |
Regulatory Science and Policy in Safrole Research
Evolution of Regulatory Frameworks Based on Scientific Findings
The regulation of safrole has evolved significantly in response to scientific evidence regarding its potential health risks. Early in the 20th century, safrole was widely used in foods, fragrances, and pharmaceuticals. However, a growing body of scientific research beginning in the mid-20th century raised concerns about its safety, leading to a shift in its regulatory status worldwide.
Key scientific findings that have influenced the regulatory frameworks for safrole include studies on its metabolism and carcinogenicity. Research demonstrated that safrole can be metabolized in the body to a more toxic compound, 1'-hydroxysafrole (B1215727), which is considered a proximate carcinogen. europa.eu Animal studies, particularly in rodents, showed that administration of safrole could lead to the development of liver tumors. nih.gov Specifically, dietary administration of safrole was found to cause hepatocellular carcinoma in male mice and both benign and malignant liver tumors in rats of both sexes. nih.gov
These findings prompted regulatory agencies to re-evaluate the safety of safrole. In the United States, the Food and Drug Administration (FDA) banned the use of safrole as a food additive in 1960 based on the Delaney Clause of the Federal Food, Drug, and Cosmetic Act, which prohibits the addition to food of any substance shown to cause cancer in humans or animals. Similarly, the International Agency for Research on Cancer (IARC) has classified safrole as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies. nih.gov
The regulatory landscape continued to evolve with the recognition of safrole as a precursor chemical for the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA, or ecstasy). This led to international efforts to control its trade and distribution. The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 includes safrole in Table I, designating it as a substance frequently used in the illicit manufacture of narcotic drugs or psychotropic substances. unodc.org This international treaty obligates signatory countries to implement measures to monitor and control the trade of safrole.
The evolution of these regulatory frameworks demonstrates a clear progression from a focus on food safety to a broader concern encompassing its potential for use in illicit drug manufacturing. This shift has been directly driven by scientific research into the compound's toxicological profile and its chemical applications.
Table 1: Key Milestones in the Evolution of Safrole Regulation
| Year | Regulatory Action / Scientific Finding | Organization / Authority | Significance |
|---|---|---|---|
| 1960 | Banned as a food additive | U.S. Food and Drug Administration (FDA) | One of the first significant restrictions on safrole use based on carcinogenicity data. |
| 1976 | Classified as carcinogenic in mice and rats | International Agency for Research on Cancer (IARC) | Provided a strong scientific basis for international concern regarding safrole's carcinogenicity. europa.eu |
Academic Discussions on the Scientific Basis for Safrole Control
Academic and scientific discussions surrounding the control of safrole have primarily centered on its carcinogenicity and its role as a precursor in illicit drug synthesis. The scientific basis for its control as a potential carcinogen is rooted in extensive toxicological research.
The central point of discussion revolves around the metabolic activation of safrole. While safrole itself is not directly genotoxic, its metabolite, 1'-hydroxysafrole, can form DNA adducts, leading to mutations and potentially cancer. This mechanism has been a key area of academic investigation and has formed the scientific rationale for limiting human exposure to safrole. The Scientific Committee on Food of the European Commission has noted that while isosafrole (a related compound) is a weak rodent hepatocarcinogen, high exposure could potentially lead to the formation of 1'-hydroxysafrole, the proximate carcinogen metabolite of safrole. europa.eu
Another significant area of academic discourse is the risk assessment of safrole. Discussions have focused on extrapolating the results from high-dose animal studies to low-dose human exposures. The estimated daily intake of safrole from natural sources is generally low. nih.gov However, the scientific community has debated the threshold at which safrole exposure could pose a significant cancer risk to humans. The consensus, reflected in regulatory actions, is to minimize exposure to the extent possible.
The use of safrole as a precursor for MDMA has also been a subject of academic discussion, particularly within the forensic science and criminology fields. Research in these areas has focused on identifying the sources of illicitly manufactured MDMA through chemical profiling of impurities, which can sometimes be traced back to the safrole source material. These academic endeavors provide law enforcement and regulatory agencies with valuable intelligence for tracking and controlling the diversion of safrole.
International and National Academic Perspectives on Safrole Precursor Control
The international and national academic perspectives on safrole precursor control are largely shaped by the global effort to combat the illicit drug trade. The international framework for precursor control is established by the 1988 United Nations Convention, which provides the legal basis for international cooperation in this area. unodc.org
From an international academic perspective, the focus is on the effectiveness of supply-side interventions. The International Narcotics Control Board (INCB) plays a crucial role in monitoring the global trade in precursors and assisting countries in implementing the provisions of the 1988 Convention. unodc.org Academic analyses often examine the impact of these international control measures on the illicit drug market. For example, discussions have highlighted the challenge of "designer precursors" and "pre-precursors," which are chemicals that can be readily converted into controlled precursors like safrole but are not themselves under international control. incb.org This has led to a continuous cat-and-mouse game between regulators and illicit drug manufacturers, a topic of considerable academic interest. unvienna.org
National academic perspectives often focus on the specific challenges and strategies within a country's borders. In countries with significant chemical industries, academic research may focus on developing effective public-private partnerships to prevent the diversion of chemicals. In countries where safrole-bearing plants are endemic, the academic focus may be on the socio-economic impacts of precursor control measures on local communities that may have traditionally used these plants.
The treatment of safrole-rich oils is a specific area of international discussion. A draft resolution by Australia and Japan to the United Nations Commission on Narcotic Drugs in 2006 aimed to promote a consistent approach to the treatment of these oils, highlighting the need for international consensus on this issue. un.org In India, the Narcotic Drugs and Psychotropic Substances Act of 1985 controls safrole and any essential oil containing 4% or more of safrole, reflecting a national approach to this issue. narcoticsindia.nic.in
Table 2: International and National Control Measures for Safrole
| Jurisdiction/Body | Control Measure | Key Focus |
|---|---|---|
| United Nations | Inclusion in Table I of the 1988 Convention | International trade monitoring and prevention of diversion for illicit manufacture. unodc.org |
| United States | Regulation as a List I chemical | Domestic and international trade control to prevent illicit drug production. |
| European Union | Regulation under precursor chemical legislation | Monitoring of trade within and outside the EU to prevent diversion. |
Research into Sustainable Use and Management of Safrole-Bearing Plants
Research into the sustainable use and management of safrole-bearing plants is a multidisciplinary field that intersects ethnobotany, conservation biology, and agricultural science. The primary goal of this research is to balance the conservation of these plant species with the potential for their sustainable economic use, while also preventing their exploitation for illicit purposes.
A key area of research is the development of sustainable harvesting practices. For many safrole-bearing species, the essential oil is extracted from the roots or heartwood, which often requires killing the plant. nih.gov Research focuses on alternative harvesting methods, such as the selective pruning of branches or the harvesting of leaves, which may contain lower but still viable concentrations of safrole. researchgate.net Good agricultural practices (GAP) are being developed to ensure the long-term viability of these plant populations and the quality of the harvested material. nih.gov
Another important research avenue is the cultivation of safrole-bearing plants. Cultivation can reduce the pressure on wild populations and provide a more controlled and sustainable source of the raw material. nih.gov Research in this area includes optimizing growing conditions, selecting for high-yield varieties, and developing efficient propagation techniques such as tissue culture and micropropagation. researchgate.net Organic farming methods are also being explored to produce high-quality plant material without the use of synthetic pesticides and fertilizers. nih.gov
Furthermore, research is being conducted on the potential for valorizing the waste products from the processing of safrole-bearing plants. For example, residues from distillation could be used as soil amendments or for energy production, contributing to a more circular and sustainable economic model. mdpi.com
The conservation of the genetic diversity of safrole-bearing plants is also a critical research focus. This includes in-situ conservation efforts, such as the protection of natural habitats, and ex-situ conservation in botanical gardens and seed banks. researchgate.net Understanding the genetic diversity within and between populations can inform conservation strategies and breeding programs for sustainable cultivation.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Safrole |
| 1'-hydroxysafrole |
| Isosafrole |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying Safrole I in complex matrices (e.g., plant extracts, consumer products)?
- Answer : High-performance liquid chromatography (HPLC) with UV detection at 282 nm under isocratic conditions (flow rate: 1 mL/min) is a widely validated method for this compound analysis . Gas chromatography (GC) with temperature programming can resolve this compound from isomers like cis- and trans-isosafrole (retention times: 13.22, 15.33, and 17.12 minutes, respectively) . Method validation should follow ICH guidelines, including linearity, precision, and sensitivity testing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : this compound is regulated under Schedule I of the Controlled Substances Act in the U.S. for non-research uses . Researchers must obtain institutional approvals, use fume hoods for volatile exposure mitigation, and adhere to IFRA Standards, which restrict its use in fragrances but permit trace levels in natural extracts (≤ 0.01% in finished products) .
Q. How can researchers ensure reproducibility in this compound synthesis or extraction studies?
- Answer : Detailed experimental protocols must include subsampling strategies (e.g., incremental sampling to minimize heterogeneity) and error propagation analysis . Raw data and instrument parameters (e.g., GC temperature programs, HPLC mobile phases) should be archived to enable replication .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved in pharmacological studies?
- Answer : Contradictions often arise from variability in sample purity or assay conditions. Cross-validate results using orthogonal methods (e.g., LC-MS for compound identity confirmation) and report material sourcing (e.g., synthetic vs. plant-derived this compound) . Statistical tools like ANOVA can identify batch effects or methodological biases .
Q. What strategies optimize this compound detection in low-concentration matrices while minimizing matrix interference?
- Answer : Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity in trace analysis. For HPLC, gradient elution and sample pre-treatment (e.g., liquid-liquid extraction) reduce interference . Method robustness should be tested using spiked recovery experiments across multiple matrices .
Q. How do structural analogs of this compound (e.g., isosafrole) influence its metabolic pathways, and what methodological frameworks are used to study this?
- Answer : Competitive inhibition assays using cytochrome P450 enzymes (e.g., CYP2E1) can quantify metabolic interactions. Isotope-labeled this compound and kinetic modeling (e.g., Michaelis-Menten parameters) are critical for pathway elucidation .
Q. What computational models are employed to predict this compound’s stability under varying environmental conditions?
- Answer : Density functional theory (DFT) simulations assess degradation pathways (e.g., hydrolysis, oxidation). Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) correlates with computational predictions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
